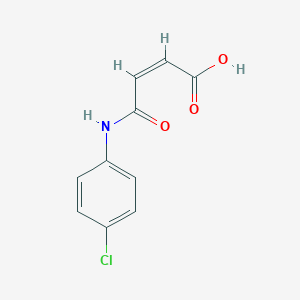
N-(4-Chlorophenyl)Maleamic Acid
Overview
Description
“N-(4-Chlorophenyl)Maleamic Acid” is a chemical compound with the molecular formula C10H8ClNO3 . It has an average mass of 225.628 Da and a monoisotopic mass of 225.019272 Da . The compound is also known by other names such as “(2Z)-4-[(4-Chlorophenyl)amino]-4-oxo-2-butenoic acid” and "(2Z)-4-[(4-Chlorphenyl)amino]-4-oxo-2-butensäure" .
Synthesis Analysis
The synthesis of “N-(4-Chlorophenyl)Maleamic Acid” involves a reaction between maleic anhydride and 4-chloroaniline . The reaction is carried out in acetonitrile at room temperature for 24 hours . A study on maleamic acid-based amphiphiles has also mentioned the synthesis of a homologous series of maleamic acid-based amphiphiles .
Molecular Structure Analysis
The molecular structure of “N-(4-Chlorophenyl)Maleamic Acid” consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The compound has a double-bond stereo .
Physical And Chemical Properties Analysis
“N-(4-Chlorophenyl)Maleamic Acid” has a density of 1.4±0.1 g/cm3, a boiling point of 466.2±45.0 °C at 760 mmHg, and a flash point of 235.7±28.7 °C . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . It has a polar surface area of 66 Å2 and a molar volume of 155.7±3.0 cm3 .
Scientific Research Applications
Solid-Phase Extraction
This compound could be used in the synthesis of surface-grafted polymers for selective solid-phase extraction of specific ions or molecules from complex mixtures .
Synthesis of Maleimides
N-(4-Chlorophenyl)Maleamic Acid can be used as a precursor in the synthesis of substituted maleimides, which have various applications in organic synthesis and materials science .
Diels-Alder Reactions
Substituted maleimides, derived from N-(4-Chlorophenyl)Maleamic Acid, can be used in Diels-Alder reactions, which are widely used in the synthesis of cyclic compounds .
Thermoresponsive Hydrogels
The compound’s derivatives could be involved in creating thermoresponsive hydrogels, which have applications in drug delivery systems and tissue engineering .
Cost-Effective Synthesis
Due to its relatively low raw material cost compared to commercial prices, this compound offers a cost-effective option for synthesizing more complex molecules .
Spectroscopy Studies
The IR absorption data of N-(4-Chlorophenyl)Maleamic Acid can provide valuable information for spectroscopy studies related to molecular structure analysis .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound has a maleamic acid group, which may interact with its targets through hydrogen bonding or other types of interactions . The presence of a chloroanilino group may also influence the compound’s interactions with its targets .
Action Environment
The action of N-(4-Chlorophenyl)Maleamic Acid may be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules in the environment could potentially affect the compound’s stability, efficacy, and mode of action .
properties
IUPAC Name |
(Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTQVXSNFILAQY-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418084 | |
| Record name | AF-794/00086051 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)Maleamic Acid | |
CAS RN |
7242-16-2 | |
| Record name | NSC148151 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC52607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AF-794/00086051 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does CPMI, derived from CPMA, protect sorghum plants from metolachlor injury?
A1: The research paper [] investigates the protective mechanism of CPMI, synthesized from CPMA, against metolachlor-induced injury in sorghum plants. The study demonstrates that CPMI treatment doesn't prevent the initial absorption of metolachlor by the sorghum shoots. Instead, it significantly accelerates the detoxification process of metolachlor within the plant tissue []. This detoxification is primarily achieved through the enhanced formation of a metolachlor-glutathione conjugate, effectively reducing the amount of free metolachlor present []. This suggests that CPMI's protective action is primarily due to its ability to stimulate the plant's own defense mechanisms against metolachlor, rather than directly inhibiting the herbicide's action.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)

![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)

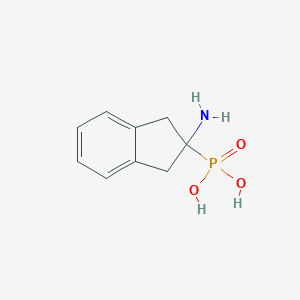
![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)

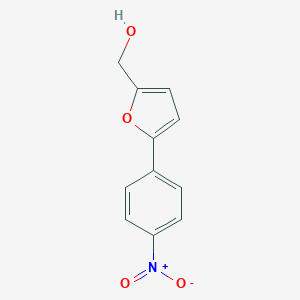
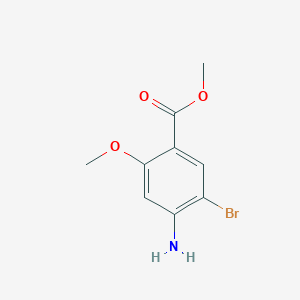
![[5-(4-Bromophenyl)-2-furyl]methanol](/img/structure/B182785.png)
![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)
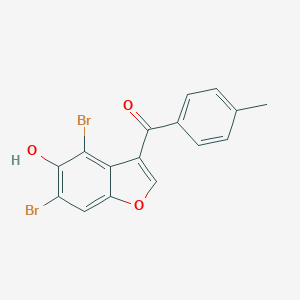
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)
